molecular formula C10H10O B1396536 4-Methyl-2-vinylbenzaldehyde CAS No. 1313762-41-2

4-Methyl-2-vinylbenzaldehyde

Cat. No. B1396536
CAS RN: 1313762-41-2
M. Wt: 146.19 g/mol
InChI Key: AEDOBPDTRHMYIK-UHFFFAOYSA-N
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Description

4-Methyl-2-vinylbenzaldehyde is an organic compound that belongs to the aldehyde family. It has a molecular weight of 146.19 g/mol .

Scientific Research Applications

Polymer Synthesis

4-Vinylbenzaldehyde, a compound closely related to 4-Methyl-2-vinylbenzaldehyde, has been used in polymer synthesis. For instance, its complexation with methylated β-cyclodextrin has been studied, showing a lower polymerization tendency compared to styrene complexes. These polymers have been characterized by various techniques, indicating potential applications in polymer chemistry (Heinenberg & Ritter, 2002).

Anionic Living Polymerization

The synthesis of poly(4-vinylbenzaldehyde) through anionic living polymerization of specific imidazolidine compounds has been researched. This process results in polymers with known chain lengths and narrow molecular weight distributions, highlighting its utility in precision polymer engineering (Hirao, Ishino, & Nakahama, 1986).

Cyclopolymerization

Cationic cyclopolymerization of o-vinylbenzaldehydes has been studied, revealing that α-methyl-substituted monomers can undergo complete conversions under specific conditions. This process leads to the production of polymers like poly(o-(α-methyl)vinylbenzaldehyde) with notable thermal stability and mechanical properties (Inci, Cheng, Beljanski, & Moore, 2013).

Drug Release from Polymer Carriers

Vinylbenzaldehyde has been used as a monomer carrier for drugs, such as benzocaine and procaine. This research provides insights into controlled drug release from polymer carriers, essential for developing new drug delivery systems (Kolli, Montheard, & Vergnaud, 1992).

Waveguide Mode Spectroscopy

Studies have been conducted on various vinylbenzaldehydes, including 4-vinylbenzaldehyde, for their use in waveguide mode spectroscopy. This involves polymer analogous condensation and irradiation processes, highlighting the potential applications in optoelectronics (Heinenberg, Menges, Mittler, & Ritter, 2002).

Photosensitive Acetals

Research into nitrovinylbenzaldehydes has led to the development of photosensitive acetals, demonstrating the potential of these compounds in photochemical applications (Kamogawa & Takei, 1987).

Schiff Base Synthesis

4-Vinylbenzaldehyde has been used in the synthesis of novel styrenic Schiff base derivatives, which are important in organic synthesis and potentially for the development of new materials (Benachenhou, Mimouni, Mederbel, & Slimane, 2012).

RAFT Polymerization

The reversible addition fragmentation chain transfer (RAFT) polymerization of 4-vinylbenzaldehyde has been established, allowing for the preparation of well-defined poly(vinylbenzaldehyde) with reactive aldehyde side chains. This method is significant for synthesizing block copolymers with controlled architectures (Sun, Cheng, & Wooley, 2007).

Catalytic Oxidation

Studies have been conducted on the selective oxidation of phenols to hydroxybenzaldehydes using polymer-supported copper catalysts. This research is crucial for understanding catalytic processes and their applications in organic synthesis (Takaki, Shimasaki, Shishido, & Takehira, 2002).

properties

IUPAC Name

2-ethenyl-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-9-6-8(2)4-5-10(9)7-11/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDOBPDTRHMYIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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